molecular formula C22H30N2O3S B2630791 2-methoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955533-52-5

2-methoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Katalognummer: B2630791
CAS-Nummer: 955533-52-5
Molekulargewicht: 402.55
InChI-Schlüssel: JHFRPNVXOJSTGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzenesulfonamide derivative featuring a tetrahydroquinoline moiety. Its structure combines a methoxy-substituted benzene ring (2-methoxy-5-methyl) linked via a sulfonamide group to a 1-propyl-tetrahydroquinoline-ethyl chain.

Key structural attributes:

  • Sulfonamide group: Enhances binding to enzymes (e.g., carbonic anhydrases) via hydrogen bonding and π-stacking interactions.
  • Tetrahydroquinoline core: Imparts rigidity and lipophilicity, improving membrane permeability.
  • Methoxy and methyl substituents: Influence electronic effects and metabolic stability.

Eigenschaften

IUPAC Name

2-methoxy-5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-4-13-24-14-5-6-19-16-18(8-9-20(19)24)11-12-23-28(25,26)22-15-17(2)7-10-21(22)27-3/h7-10,15-16,23H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFRPNVXOJSTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps, including:

    Formation of the benzenesulfonamide core: This can be achieved through the sulfonation of a suitable benzene derivative followed by amination.

    Introduction of the methoxy and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the tetrahydroquinoline moiety: This step may involve the use of Friedel-Crafts acylation followed by reduction and subsequent coupling with the benzenesulfonamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under suitable conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the tetrahydroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-methoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-methoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

While direct studies on this compound are lacking, comparisons can be drawn to benzenesulfonamide-tetrahydroquinoline hybrids reported in literature. Below is a hypothetical data table based on analogs such as (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) :

Property Target Compound Analog IIIa Analog B (Hypothetical)
Structure 2-methoxy-5-methyl benzenesulfonamide + 1-propyl-tetrahydroquinoline 4-methoxybenzenesulfonamide + 4-methoxystyryl-5-chloro-8-hydroxyquinoline Benzenesulfonamide + unsubstituted tetrahydroquinoline
Molecular Weight (g/mol) ~450 (estimated) 529.0 ~400 (estimated)
LogP ~3.5 (predicted) 4.2 ~2.8
Biological Activity Hypothetical: Kinase inhibition (e.g., JAK2/STAT3 pathways) Antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) Weak COX-2 inhibition (IC₅₀: 10 µM)
Synthesis Yield Not reported 65% 45%

Key Differences:

The 1-propyl-tetrahydroquinoline chain likely increases lipophilicity (LogP ~3.5) versus the styryl group in IIIa (LogP 4.2), which could affect tissue distribution.

Biological Activity :

  • IIIa’s chloro and hydroxy substituents contribute to antimicrobial activity, whereas the target compound lacks these groups, suggesting divergent therapeutic applications.

Synthetic Feasibility :

  • The absence of chlorine in the target compound simplifies synthesis compared to IIIa, which requires chlorination steps .

Biologische Aktivität

2-Methoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H26N2O5SC_{19}H_{26}N_2O_5S, and it features a complex structure that includes a benzenesulfonamide moiety linked to a tetrahydroquinoline derivative. The presence of the methoxy and methyl groups contributes to its unique properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. Specifically, it has been suggested that it may act as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides.

MechanismDescription
PDE InhibitionPotential to inhibit phosphodiesterase enzymes, affecting cyclic nucleotide levels.
Receptor ModulationPossible interaction with neurotransmitter receptors (e.g., dopamine receptors).
Anti-inflammatory EffectsMay reduce inflammation through modulation of immune response pathways.

In Vitro Studies

In vitro studies have demonstrated that 2-methoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide exhibits significant biological activity. For instance, it has shown effectiveness in reducing cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

In Vivo Studies

In vivo studies have further supported its therapeutic potential. For example:

  • Asthma Models : In animal models of asthma, the compound reduced airway hyperreactivity and inflammation markers, indicating its potential as an anti-asthmatic agent.
  • Neuroprotective Effects : Research has suggested that it may have neuroprotective effects in models of neurodegenerative diseases by modulating dopaminergic signaling pathways.

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

  • Asthma Management : A study involving ovalbumin-induced asthmatic mice showed that the compound significantly decreased eosinophilic infiltration in lung tissues and improved overall lung function.
  • Neurodegenerative Disorders : In models simulating Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation.

Research Findings

Recent research has highlighted important findings regarding the pharmacodynamics and pharmacokinetics of 2-methoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide:

  • Bioavailability : Studies indicate favorable bioavailability profiles when administered orally.
  • Safety Profile : Toxicological assessments have shown low toxicity levels at therapeutic doses, suggesting a promising safety profile for clinical applications.

Q & A

Q. What are the recommended synthetic routes for this sulfonamide derivative, and what critical reaction parameters must be controlled?

The synthesis typically involves a multi-step process:

Sulfonylation : Reacting the tetrahydroquinoline precursor with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Coupling : Using a nucleophilic substitution or amide-bond formation step to attach the ethyl linker to the tetrahydroquinoline moiety.

Purification : Column chromatography with solvents like dichloromethane/methanol gradients or recrystallization.

Q. Critical Parameters :

  • Temperature control (e.g., 0–5°C during sulfonylation to avoid side reactions) .
  • Solvent selection (DMF or dichloromethane for solubility and reactivity) .
  • Stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete reaction) .

Q. Table 1. Example Reaction Conditions

StepReagentsSolventTemperatureTimeYield
Sulfonylation2-Methoxy-5-methylbenzenesulfonyl chloride, PyridineDCM0°C → RT2 hr75–85%
CouplingEthylenediamine derivative, K₂CO₃DMF80°C6 hr60–70%

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and linker connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 415.2) .
  • X-ray Crystallography : For absolute configuration determination (using SHELX software for refinement) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or sulfotransferases due to the sulfonamide group’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the tetrahydroquinoline precursor?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps .
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for improved solubility of bulky intermediates .

Q. How to resolve discrepancies in biological activity data across assay systems?

  • Assay Standardization :
    • Control for pH, serum proteins, and incubation time .
    • Validate results across multiple cell lines (e.g., primary vs. immortalized cells) .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates in different models .

Q. Table 2. Example Bioactivity Variability

Assay SystemIC₅₀ (µM)Notes
HeLa (in vitro)15 ± 2High membrane permeability
Zebrafish (in vivo)>50Rapid metabolic clearance

Q. What computational strategies predict this compound’s environmental fate and toxicity?

  • QSAR Modeling : Correlate substituents with biodegradation rates using PubChem data .
  • Molecular Dynamics Simulations : Simulate interactions with soil organic matter or aquatic enzymes .
  • Ecotoxicity Profiling : Estimate LC₅₀ values for Daphnia magna using EPI Suite software .

Q. How to design SAR studies to enhance selectivity for a target enzyme?

  • Substituent Variation : Synthesize analogs with modified methoxy/methyl groups and test inhibition potency .
  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or carbonic anhydrase) .
  • Free Energy Calculations : Calculate ΔG binding values to prioritize analogs with improved affinity .

Q. What experimental frameworks address conflicting crystallographic and spectroscopic data?

  • Multi-Method Validation : Cross-validate NMR/XRPD data to distinguish polymorphism vs. structural errors .
  • Dynamic NMR Analysis : Assess rotational barriers of the sulfonamide group to explain conformational discrepancies .
  • High-Resolution TEM : Resolve crystal defects or solvate formation impacting X-ray data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.